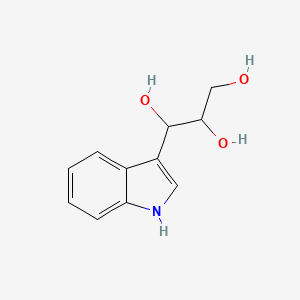
indoleglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Indoleglycerol can be synthesized through several methods. One common approach involves the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate to indole-3-glycerol phosphate using the enzyme indole-3-glycerol-phosphate synthase . This reaction typically occurs under mild conditions and is catalyzed by the enzyme in the presence of cofactors such as pyruvate .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound efficiently. These methods leverage the natural biosynthetic pathways of the microorganisms, optimizing conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Indoleglycerol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include indole derivatives, which have significant biological and industrial applications .
Wissenschaftliche Forschungsanwendungen
Indoleglycerol has a wide range of scientific research applications:
Wirkmechanismus
Indoleglycerol exerts its effects primarily through its role as an intermediate in the biosynthesis of tryptophan. The enzyme indole-3-glycerol-phosphate synthase catalyzes the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate to indole-3-glycerol phosphate . This reaction is a key step in the tryptophan biosynthetic pathway, which is essential for protein synthesis and various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
Indoleglycerol is unique due to its specific role in the biosynthesis of tryptophan and its involvement in plant defense mechanisms. Unlike other indole derivatives, this compound serves as a crucial intermediate in multiple biosynthetic pathways, making it essential for various biological processes .
Eigenschaften
CAS-Nummer |
13615-41-3 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-(1H-indol-3-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H13NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-15H,6H2 |
InChI-Schlüssel |
XINKZRRAVQNCLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |
Synonyme |
1-(3-indolyl)-1,2,3-propanetriol 1-(3-indolyl)propane-1,2,3-triol 3-indolylglycerol 3-indolylglycerol, (R*,R*)-isomer 3-indolylglycerol, (R*,S*)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















